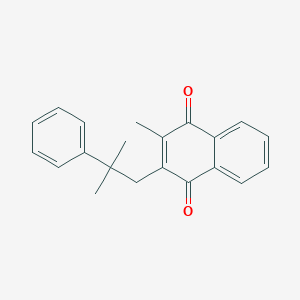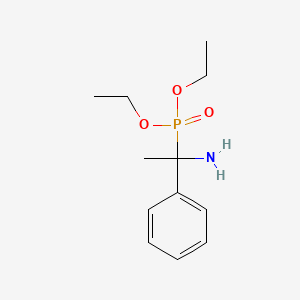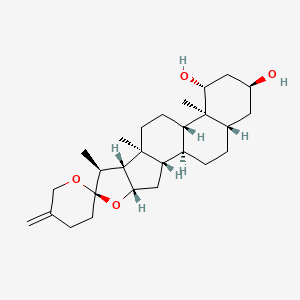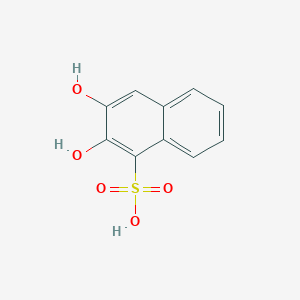
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes multiple functional groups, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the azo compound: This step involves the reaction of 2-bromo-4,6-dinitrophenyl hydrazine with an appropriate diazonium salt under acidic conditions.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Chloroacetylation: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride.
Esterification: The final step involves the esterification of the compound with butyric acid to form the butyrate ester.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
- 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
Uniqueness
The uniqueness of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
85851-53-2 |
|---|---|
Molecular Formula |
C26H30BrClN6O10 |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-[2-(2-chloroacetyl)oxyethyl]-2-ethoxyanilino]ethyl butanoate |
InChI |
InChI=1S/C26H30BrClN6O10/c1-4-6-24(36)43-9-7-32(8-10-44-25(37)15-28)21-13-19(29-16(3)35)20(14-23(21)42-5-2)30-31-26-18(27)11-17(33(38)39)12-22(26)34(40)41/h11-14H,4-10,15H2,1-3H3,(H,29,35) |
InChI Key |
JVKVLNPRPMQFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN(CCOC(=O)CCl)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)




![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)



![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)


